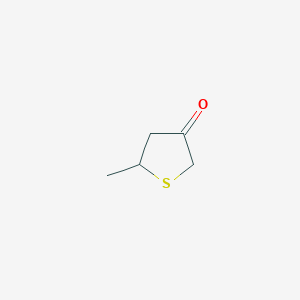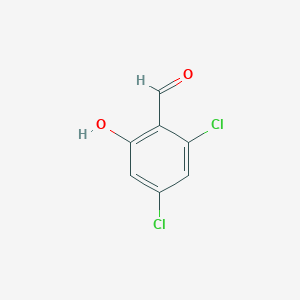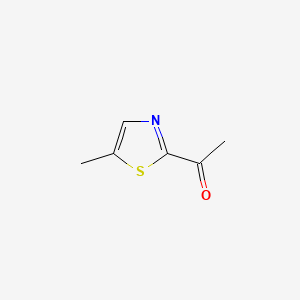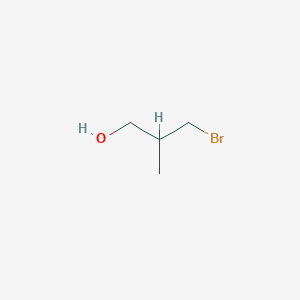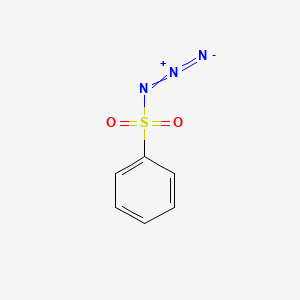
Azida de bencensulfonilo
Descripción general
Descripción
Benzenesulfonyl azide is an organic compound with the molecular formula C6H5SO2N3. It is a member of the sulfonyl azides family, characterized by the presence of a sulfonyl group (SO2) attached to an azide group (N3). This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.
Aplicaciones Científicas De Investigación
Benzenesulfonyl azide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Benzenesulfonyl azide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, particularly those containing carbon-carbon double bonds .
Mode of Action
The compound interacts with its targets through a process known as [3+2] cycloaddition . This reaction involves the formation of triazoline intermediates, which can then lead to the formation of aziridines . Alternatively, the compound can undergo initial dinitrogen cleavage to afford a nitrene intermediate, which can then add across the olefinic C–C bond of the target .
Biochemical Pathways
The biochemical pathways affected by benzenesulfonyl azide are largely dependent on the specific targets of the compound. For instance, in reactions with oxabicyclic alkenes, the compound can lead to the formation of aziridines . These aziridines are three-membered heterocycles that are widely used intermediates in organic synthesis .
Result of Action
The result of benzenesulfonyl azide’s action is the formation of new organic compounds through the processes of N-sulfonylation and esterification . These new compounds can have a wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .
Action Environment
The action of benzenesulfonyl azide is influenced by various environmental factors. For instance, the presence of a strong base is necessary for the reaction to proceed to completion . Additionally, the solvent used in the reaction can also play a key role.
Análisis Bioquímico
Biochemical Properties
Benzenesulfonyl azide has been found to participate in base-mediated coupling reactions with proline, leading to the synthesis of proline-derived benzenesulfonamides . This reaction involves N-sulfonylation and esterification of carboxylic acids .
Molecular Mechanism
The molecular mechanism of Benzenesulfonyl azide involves an initial dinitrogen extrusion to afford an intermediate . This reaction is driven to completion by a strong base .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium azide in an organic solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature, yielding benzenesulfonyl azide as the product .
Another method involves the use of benzenesulfonyl hydrazide, which is treated with nitrous acid to generate benzenesulfonyl azide. This reaction is carried out under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, benzenesulfonyl azide is produced using large-scale batch reactors. The process involves the controlled addition of sodium azide to a solution of benzenesulfonyl chloride in an appropriate solvent. The reaction mixture is stirred and maintained at a specific temperature to optimize yield and purity. After the reaction is complete, the product is isolated through filtration and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles such as amines or alcohols.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with alkenes or alkynes to form triazoles.
Decomposition Reactions: Upon heating or exposure to light, benzenesulfonyl azide can decompose to generate nitrogen gas and a sulfonyl radical.
Common Reagents and Conditions
Common reagents used in reactions with benzenesulfonyl azide include:
Amines: For substitution reactions to form sulfonamides.
Alkenes and Alkynes: For cycloaddition reactions to form triazoles.
Heat or Light: To induce decomposition reactions.
Major Products Formed
The major products formed from reactions involving benzenesulfonyl azide include sulfonamides, triazoles, and sulfonyl radicals, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Benzenesulfonyl azide can be compared with other sulfonyl azides, such as toluenesulfonyl azide and methanesulfonyl azide. While all these compounds share similar reactivity due to the presence of the sulfonyl azide group, benzenesulfonyl azide is unique in its ability to form stable intermediates and products under a wide range of conditions .
List of Similar Compounds
Toluenesulfonyl Azide: Similar reactivity but with a toluene group instead of a benzene group.
Methanesulfonyl Azide: Similar reactivity but with a methane group instead of a benzene group.
Propiedades
IUPAC Name |
N-diazobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSVLCCIJUKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339352 | |
| Record name | Benzenesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-10-3 | |
| Record name | Benzenesulfonyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzenesulfonyl azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzenesulfonyl azide react with alkenes?
A1: Benzenesulfonyl azide can react with alkenes via two main pathways:
- [3+2] Cycloaddition: This pathway involves the formation of a triazoline intermediate, followed by dinitrogen cleavage to yield the aziridine product. Computational studies using DFT calculations suggest this pathway is kinetically favored over the nitrogen extrusion pathway in reactions with oxabicyclic alkenes. [, ]
- Nitrogen Extrusion: This pathway involves the initial loss of dinitrogen from Benzenesulfonyl azide, forming a highly reactive nitrene intermediate. This nitrene can then insert into the olefinic bond of the alkene to form the aziridine. [, ]
Q2: Can you explain the observed stereoselectivity in reactions of Benzenesulfonyl azide with norbornene derivatives?
A2: The reaction of Benzenesulfonyl azide with both cis-endo and cis-exo norbornene-5,6-dicarboxylic anhydride surprisingly yields predominantly the more hindered endo-aziridine product. This observation contradicts the expected exo selectivity based on steric hindrance. A proposed mechanism suggests the involvement of a 3-diazomethylcyclopentane-2-carboxaldehydeimine intermediate, which facilitates the conversion of exo-1,2,3-Δ²-triazolines to endo aziridines. [, ]
Q3: How does the substituent on the benzene ring of Benzenesulfonyl azide affect its reactivity?
A3: The substituent on the benzene ring can influence the electronic properties of the azide group, thereby impacting the reaction rate and selectivity. For example, electron-donating groups are expected to increase the rate of nitrogen extrusion and nitrene formation. [, ]
Q4: What is the role of a radical initiator in reactions involving Benzenesulfonyl azide?
A4: Radical initiators, such as dilauroyl peroxide or hexabutylditin, can facilitate the generation of alkyl radicals from suitable precursors (e.g., alkyl iodides, dithiocarbonates). These alkyl radicals can then react with Benzenesulfonyl azide in a radical azidation process to form the corresponding alkyl azides. [, , ]
Q5: What are some synthetic applications of Benzenesulfonyl azide?
A5: Benzenesulfonyl azide is a versatile reagent with numerous synthetic applications:
- Diazo Transfer: It acts as a diazo transfer reagent to activated methylene compounds like β-keto esters and oxo sulfones, leading to the formation of α-diazo carbonyl compounds. [, ]
- α-Azidation: Benzenesulfonyl azide is employed in the α-azidation of amide and ester enolates, providing a route to α-amino acid derivatives. [, ]
- Hydroazidation of Alkenes: In conjunction with a hydroboration reagent, it enables the anti-Markovnikov hydroazidation of alkenes, offering a method for introducing azide groups into olefinic substrates. [, , ]
Q6: Can Benzenesulfonyl azide be used in solid-phase synthesis?
A6: Yes, polystyrene-supported Benzenesulfonyl azide (PS-TsA) serves as a solid-phase reagent for diazo transfer reactions. This approach simplifies purification by allowing easy removal of the reagent from the reaction mixture. [, ]
Q7: Are there any applications of Benzenesulfonyl azide in materials chemistry?
A7: Yes, Benzenesulfonyl azide has been explored in the synthesis of light-responsive polymers for drug delivery applications. For instance, amphiphilic block copolymers incorporating Benzenesulfonyl azide groups can release encapsulated drugs upon visible light irradiation. []
Q8: What is the molecular formula and weight of Benzenesulfonyl azide?
A8: The molecular formula of Benzenesulfonyl azide is C6H5N3O2S, and its molecular weight is 183.19 g/mol. []
Q9: What are the key spectroscopic features of Benzenesulfonyl azide?
A9: Important spectroscopic data include:
- Mass Spectrometry: This technique can be used to determine the molecular weight and fragmentation pattern of Benzenesulfonyl azide. [, , ]
Q10: What safety precautions should be taken when handling Benzenesulfonyl azide?
A10: Benzenesulfonyl azide, like most azides, should be handled with caution:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



